molecular formula C7H11N3S B8729174 N'-(4-Methyl-2-thiazolyl)-N,N-dimethyl-methanimidamide

N'-(4-Methyl-2-thiazolyl)-N,N-dimethyl-methanimidamide

Cat. No. B8729174
M. Wt: 169.25 g/mol
InChI Key: TXCWDCATUQNOMC-UHFFFAOYSA-N
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Patent
US08063099B2

Procedure details

prepared by reaction of 4-methyl-thiazol-2-ylamine with N,N-dimethylformamide dimethyl acetate. LC-MS: tR=0.51 min; [M+H]+=170.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,N-dimethylformamide dimethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([NH2:7])[S:5][CH:6]=1.CC(C)C(O)=O.[CH3:14][N:15]([CH3:18])[CH:16]=O>>[CH3:14][N:15]([CH3:18])[CH:16]=[N:7][C:4]1[S:5][CH:6]=[C:2]([CH3:1])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=C(SC1)N
Name
N,N-dimethylformamide dimethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)C.CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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